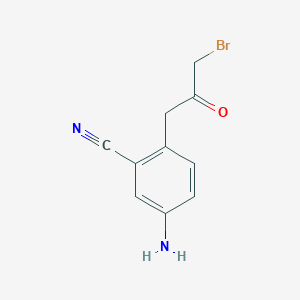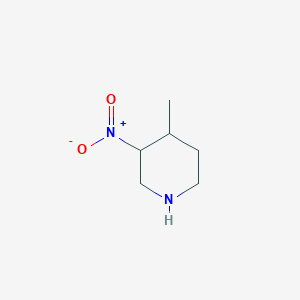
4-Methyl-3-nitropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-nitropiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its nitro group at the third position and a methyl group at the fourth position on the piperidine ring. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitropiperidine typically involves the nitration of 4-methylpiperidine. One common method includes the reaction of 4-methylpiperidine with nitric acid under controlled conditions to introduce the nitro group at the third position. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, with temperature control to ensure the selective nitration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-3-nitropiperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 4-Methyl-3-aminopiperidine.
Oxidation: 4-Carboxy-3-nitropiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-3-nitropiperidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-nitropiperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or bind to receptors, modulating biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
4-Methyl-3-nitropyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
3-Nitropiperidine: Lacks the methyl group at the fourth position.
4-Methylpiperidine: Lacks the nitro group at the third position
Uniqueness: 4-Methyl-3-nitropiperidine is unique due to the presence of both a nitro group and a methyl group on the piperidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C6H12N2O2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
4-methyl-3-nitropiperidine |
InChI |
InChI=1S/C6H12N2O2/c1-5-2-3-7-4-6(5)8(9)10/h5-7H,2-4H2,1H3 |
Clave InChI |
PCPCXTIUFYBJST-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNCC1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
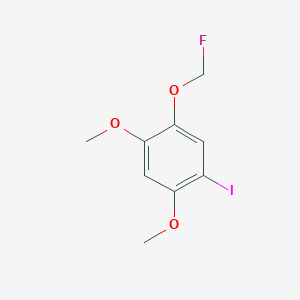
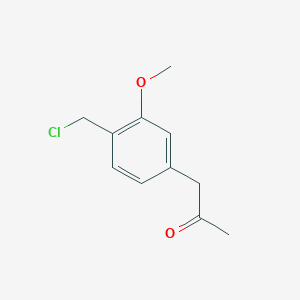

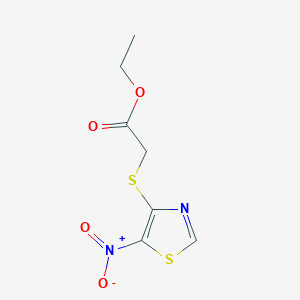
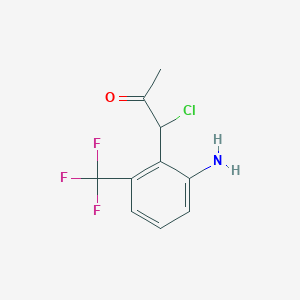




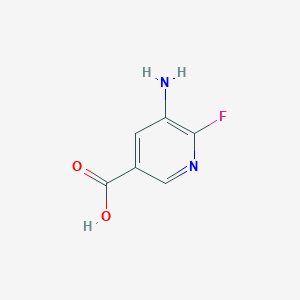

![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)
